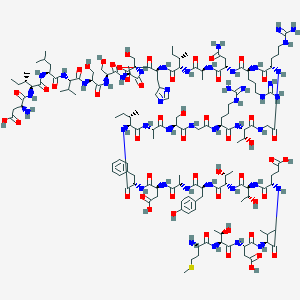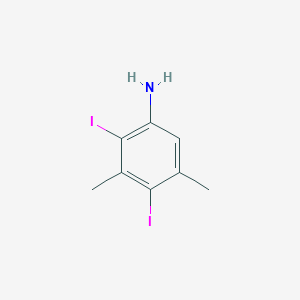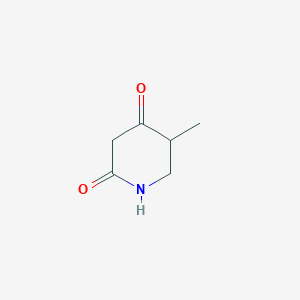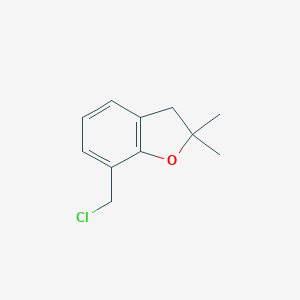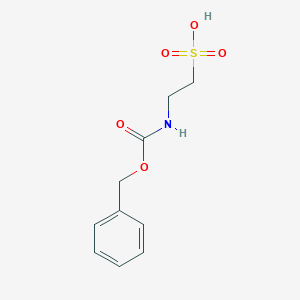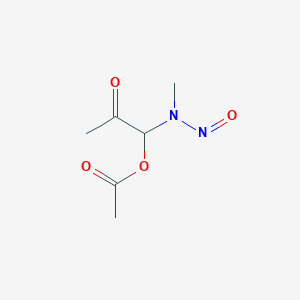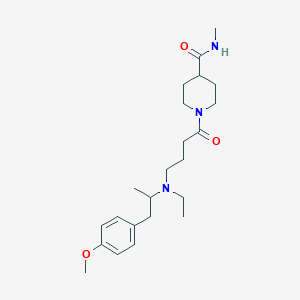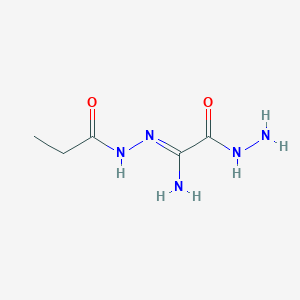
N'-(2-Hydrazino-2-oxoethanimidoyl)propanehydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(2-Hydrazino-2-oxoethanimidoyl)propanehydrazide, also known as HPPH, is a compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields. In
Wissenschaftliche Forschungsanwendungen
N'-(2-Hydrazino-2-oxoethanimidoyl)propanehydrazide has been found to have a wide range of scientific research applications. One of the main areas of research has been in the field of cancer treatment. N'-(2-Hydrazino-2-oxoethanimidoyl)propanehydrazide has been shown to have anticancer properties and has been used in photodynamic therapy to treat various types of cancer. N'-(2-Hydrazino-2-oxoethanimidoyl)propanehydrazide has also been studied for its potential use in the treatment of bacterial infections, as it has been found to have antimicrobial properties.
Wirkmechanismus
The mechanism of action of N'-(2-Hydrazino-2-oxoethanimidoyl)propanehydrazide is not fully understood. However, it is believed that N'-(2-Hydrazino-2-oxoethanimidoyl)propanehydrazide works by generating reactive oxygen species (ROS) when exposed to light. These ROS can then cause damage to cancer cells or bacteria, leading to their destruction.
Biochemical and Physiological Effects:
N'-(2-Hydrazino-2-oxoethanimidoyl)propanehydrazide has been found to have a wide range of biochemical and physiological effects. In addition to its anticancer and antimicrobial properties, N'-(2-Hydrazino-2-oxoethanimidoyl)propanehydrazide has also been shown to affect the immune system. It has been found to stimulate the production of cytokines, which are important for immune function. N'-(2-Hydrazino-2-oxoethanimidoyl)propanehydrazide has also been found to have antioxidant properties, which can help protect cells from damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N'-(2-Hydrazino-2-oxoethanimidoyl)propanehydrazide in lab experiments is its versatility. N'-(2-Hydrazino-2-oxoethanimidoyl)propanehydrazide can be used in a wide range of experiments, making it a valuable tool for researchers in various fields. However, there are also some limitations to using N'-(2-Hydrazino-2-oxoethanimidoyl)propanehydrazide. One of the main limitations is that N'-(2-Hydrazino-2-oxoethanimidoyl)propanehydrazide is sensitive to light, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N'-(2-Hydrazino-2-oxoethanimidoyl)propanehydrazide. One area of research is in the development of new methods for synthesizing N'-(2-Hydrazino-2-oxoethanimidoyl)propanehydrazide. Researchers are also exploring new applications for N'-(2-Hydrazino-2-oxoethanimidoyl)propanehydrazide, such as its potential use in the treatment of viral infections. Additionally, researchers are working to better understand the mechanism of action of N'-(2-Hydrazino-2-oxoethanimidoyl)propanehydrazide, which could lead to the development of more effective treatments for cancer and other diseases.
Conclusion:
In conclusion, N'-(2-Hydrazino-2-oxoethanimidoyl)propanehydrazide is a valuable tool for scientific research with a wide range of applications. Its anticancer and antimicrobial properties, as well as its effects on the immune system and antioxidant properties, make it a valuable tool for researchers in various fields. While there are some limitations to using N'-(2-Hydrazino-2-oxoethanimidoyl)propanehydrazide, researchers are exploring new methods for synthesizing N'-(2-Hydrazino-2-oxoethanimidoyl)propanehydrazide and new applications for this compound. As research on N'-(2-Hydrazino-2-oxoethanimidoyl)propanehydrazide continues, it is likely that we will gain a better understanding of its mechanism of action and develop new treatments for cancer and other diseases.
Synthesemethoden
N'-(2-Hydrazino-2-oxoethanimidoyl)propanehydrazide can be synthesized through a multi-step process that involves the reaction of propanehydrazide with hydrazine hydrate and oxalic acid. The resulting product is then treated with acetic anhydride and hydrazine hydrate to produce N'-(2-Hydrazino-2-oxoethanimidoyl)propanehydrazide. This synthesis method has been well-established and has been used by researchers to obtain N'-(2-Hydrazino-2-oxoethanimidoyl)propanehydrazide for their experiments.
Eigenschaften
CAS-Nummer |
112032-78-7 |
|---|---|
Produktname |
N'-(2-Hydrazino-2-oxoethanimidoyl)propanehydrazide |
Molekularformel |
C5H11N5O2 |
Molekulargewicht |
173.17 g/mol |
IUPAC-Name |
N-[(Z)-(1-amino-2-hydrazinyl-2-oxoethylidene)amino]propanamide |
InChI |
InChI=1S/C5H11N5O2/c1-2-3(11)9-10-4(6)5(12)8-7/h2,7H2,1H3,(H2,6,10)(H,8,12)(H,9,11) |
InChI-Schlüssel |
RFBACMGHMLAVTH-UHFFFAOYSA-N |
Isomerische SMILES |
CCC(=O)N/N=C(/C(=O)NN)\N |
SMILES |
CCC(=O)NN=C(C(=O)NN)N |
Kanonische SMILES |
CCC(=O)NN=C(C(=O)NN)N |
Synonyme |
Propanoic acid, 2-(2-hydrazino-1-imino-2-oxoethyl)hydrazide (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




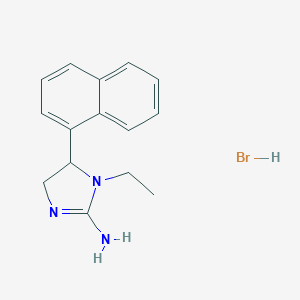

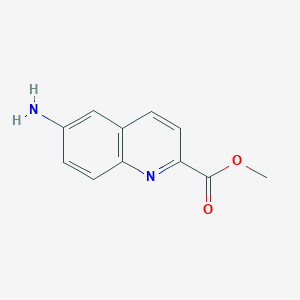
![2-(6-Methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)propanoic acid](/img/structure/B55978.png)
